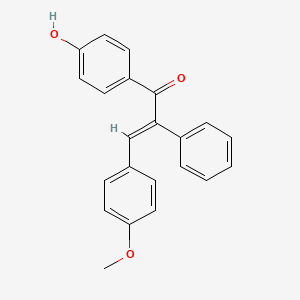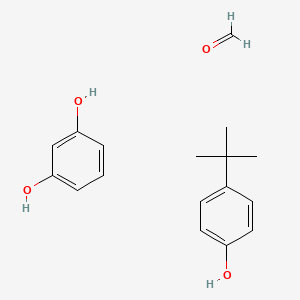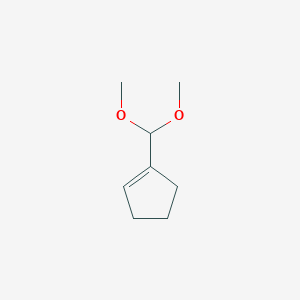
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one is a synthetic organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the desired chalcone is complete.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or quinones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: The compound can be reduced to form dihydrochalcones using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Epoxides, quinones.
Reduction: Dihydrochalcones.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Exhibits anti-inflammatory, antioxidant, and antimicrobial activities, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents and dyes.
作用機序
The mechanism of action of (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms from its hydroxyl and methoxy groups.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.
類似化合物との比較
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds: (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, (E)-1-(4-hydroxyphenyl)-3-(4-chlorophenyl)-2-phenylprop-2-en-1-one.
Uniqueness: The presence of both hydroxyl and methoxy groups in this compound contributes to its unique biological activities and chemical reactivity. These functional groups enhance its antioxidant and anti-inflammatory properties compared to other chalcones.
特性
CAS番号 |
61078-33-9 |
|---|---|
分子式 |
C22H18O3 |
分子量 |
330.4 g/mol |
IUPAC名 |
(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O3/c1-25-20-13-7-16(8-14-20)15-21(17-5-3-2-4-6-17)22(24)18-9-11-19(23)12-10-18/h2-15,23H,1H3/b21-15+ |
InChIキー |
ZFODNKVBRIMZOB-RCCKNPSSSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)C3=CC=C(C=C3)O |
正規SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)


![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)

![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)







